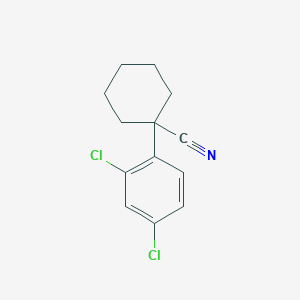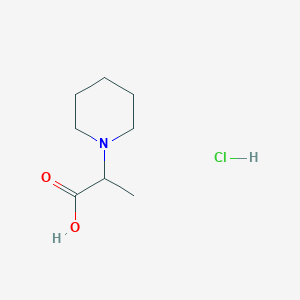
2-(Piperidin-1-yl)propanoic acid hydrochloride
Overview
Description
2-(Piperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2.HCl . It has a molecular weight of 193.67 .
Molecular Structure Analysis
The InChI code for 2-(Piperidin-1-yl)propanoic acid hydrochloride is 1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H . This indicates the presence of a piperidine ring attached to a propanoic acid group, with an additional hydrochloride group.Physical And Chemical Properties Analysis
2-(Piperidin-1-yl)propanoic acid hydrochloride is a powder at room temperature . It has a melting point of 164-165 degrees Celsius .Scientific Research Applications
Anticancer Applications
Piperidine derivatives have been utilized in the development of anticancer agents . The specific mechanisms of action and the types of cancer they target can vary widely, depending on the specific derivative and its molecular structure.
Antiviral Applications
Some piperidine derivatives have shown potential as antiviral agents . They may inhibit the replication of viruses or interfere with viral entry into host cells.
Antimalarial Applications
Piperidine derivatives have also been used in the development of antimalarial drugs . They may work by inhibiting the growth of Plasmodium parasites, which cause malaria.
Antimicrobial and Antifungal Applications
These compounds have been used to develop antimicrobial and antifungal agents . They may inhibit the growth of bacteria and fungi, making them useful in treating various infections.
Antihypertensive Applications
Piperidine derivatives can be used in the treatment of hypertension . They may work by relaxing blood vessels, reducing blood pressure.
Analgesic and Anti-inflammatory Applications
These compounds have been used in the development of analgesic (pain-relieving) and anti-inflammatory drugs . They may work by reducing inflammation and blocking pain signals.
Anti-Alzheimer Applications
Some piperidine derivatives have shown potential in the treatment of Alzheimer’s disease . They may work by inhibiting the formation of amyloid plaques, which are a hallmark of the disease.
Antipsychotic and Anticoagulant Applications
Piperidine derivatives have been used in the development of antipsychotic drugs, which are used to treat conditions like schizophrenia . Additionally, some derivatives have anticoagulant properties and can be used to prevent blood clots .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the interaction of piperidine derivatives with their targets can lead to various biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
properties
IUPAC Name |
2-piperidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)9-5-3-2-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSCWMPFKRPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
1036708-61-8 | |
| Record name | 2-(piperidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)

![Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3374671.png)

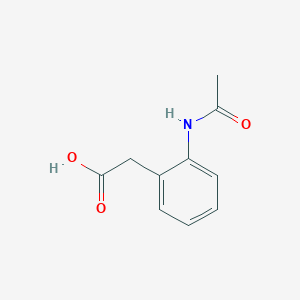
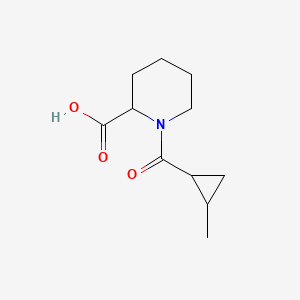
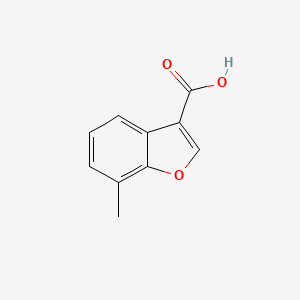

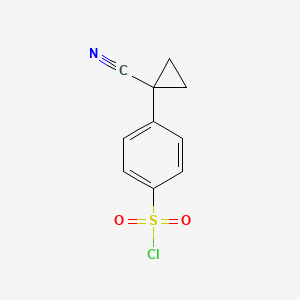

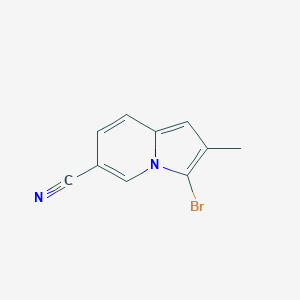
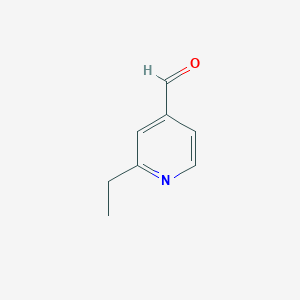
![2-[5-(Prop-2-enylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B3374725.png)
